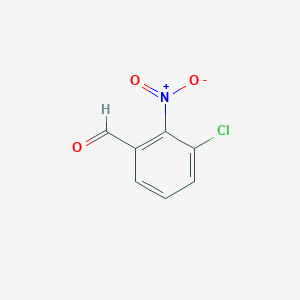

3-Chloro-2-nitrobenzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHILFGJMAXBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482320 | |

| Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22233-52-9 | |

| Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 3 Chloro 2 Nitrobenzaldehyde

Nitration-based Synthetic Routes

Nitration of Chlorobenzaldehyde Precursors

The synthesis of 3-chloro-2-nitrobenzaldehyde can be accomplished through the nitration of 3-chlorobenzaldehyde (B42229). This electrophilic aromatic substitution reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is typically carried out at low temperatures, often below 10°C, to control the exothermic nature of the reaction and to minimize the formation of byproducts from over-nitration or side reactions. The incremental addition of the chlorobenzaldehyde precursor to the nitrating mixture is a common practice to maintain temperature control and ensure a homogeneous reaction mixture.

Regioselectivity and Isomer Separation in Nitration Processes

The nitration of 3-chlorobenzaldehyde is a classic example of the directing effects of substituents on an aromatic ring. The chloro group is an ortho-, para-director, while the aldehyde group is a meta-director. Both are deactivating groups, making the nitration reaction slower than that of benzene (B151609). The directing effects of the existing substituents on 3-chlorobenzaldehyde lead to the formation of a mixture of isomers, primarily this compound and 3-chloro-4-nitrobenzaldehyde.

The regioselectivity of the nitration can be influenced by the reaction conditions, including the composition of the acid mixture and the temperature. Despite efforts to optimize for a single isomer, the formation of a mixture is common, necessitating a separation step. The separation of these isomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization or chromatography are often employed. google.comgoogle.com For instance, reverse-phase high-performance liquid chromatography (HPLC) can be used to separate isomers like 4-chloro-3-nitrobenzaldehyde (B100839) from other related compounds. sielc.com In some cases, the isomers are converted into derivatives, such as acetals, which may have more distinct physical properties, facilitating separation by distillation, after which the aldehyde can be regenerated. psu.edu

Oxidation Based Synthetic Routes

An alternative synthetic pathway to 3-chloro-2-nitrobenzaldehyde involves the oxidation of a precursor alcohol, specifically 3-chloro-2-nitrobenzyl alcohol. This method avoids the challenges of isomer separation inherent in nitration-based routes, provided the precursor alcohol is of high purity.

Oxidation of 3-Chloro-2-nitrobenzyl Alcohol

The oxidation of 3-chloro-2-nitrobenzyl alcohol to this compound is a direct and efficient conversion. This reaction focuses on the selective oxidation of the primary alcohol functional group to an aldehyde, while leaving the nitro and chloro substituents on the aromatic ring unaffected. The success of this method hinges on the availability of the starting alcohol, which can be synthesized through various means, including the reduction of the corresponding carboxylic acid or via multi-step sequences from other precursors. google.com

Oxidizing Reagents and Reaction Conditions in Aldehyde Formation

A variety of oxidizing agents can be employed for the conversion of benzyl (B1604629) alcohols to benzaldehydes. The choice of reagent and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

Common oxidizing agents and systems include:

Potassium Bromate (KBrO₃) with a Cerium(III) Chloride (CeCl₃·7H₂O) catalyst: This system has been shown to be effective for the oxidation of benzylic alcohols to their corresponding aldehydes in good yields under reflux in wet acetonitrile (B52724). asianpubs.org

Copper(I)/TEMPO Catalyst System: An aerobic oxidation using a Cu(I)/TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) catalyst system can convert substituted benzyl alcohols, including nitro-substituted ones, to aldehydes. rsc.org This method is notable for using air as the stoichiometric oxidant.

Chromium-based reagents: Reagents such as 1,2-ethylenebis(triphenylphosphonium)chlorochromate have been used for the oxidation of benzylic alcohols to aldehydes with good to excellent yields. researchgate.net

Manganese Dioxide (MnO₂): This is a classic and mild reagent for the selective oxidation of benzylic alcohols. A patent describing the synthesis of 3-bromo-2-nitrobenzaldehyde (B145937) utilizes MnO₂ to oxidize 3-bromo-2-nitrobenzyl alcohol, a reaction that is directly analogous to the synthesis of the chloro-substituted compound. google.com

The reaction conditions for these oxidations vary depending on the chosen reagent, but they are generally conducted in organic solvents at temperatures ranging from room temperature to reflux. The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC).

| Oxidizing System | Typical Conditions | Notes |

| KBrO₃/CeCl₃·7H₂O | Reflux in wet CH₃CN | Effective for benzylic alcohols. asianpubs.org |

| Cu(I)/TEMPO | Room temperature, air | Aerobic oxidation. rsc.org |

| Chromium-based reagents | Reflux in acetonitrile or water | Good to excellent yields. researchgate.net |

| Manganese Dioxide (MnO₂) | Reflux in dichloromethane (B109758) or 1,2-dichloroethane | Mild and selective for benzylic alcohols. google.com |

Derivatization from 3 Chloro 2 Nitrobenzoic Acid

Reduction and Functional Group Transformations for Aldehyde Synthesis

The synthesis of this compound can be effectively achieved through functional group transformations, primarily involving the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

A prominent method is the oxidation of 3-chloro-2-nitrobenzyl alcohol. In one documented procedure, pyridinium (B92312) chlorochromate (PCC) serves as the oxidizing agent. The reaction is conducted in a solvent such as dichloromethane (B109758) (DCM) and includes the use of molecular sieves and diatomaceous earth. This process efficiently converts the primary alcohol to the desired aldehyde, achieving a high yield of 94% after stirring at room temperature for two hours, followed by filtration and purification. echemi.com

Another synthetic strategy involves a reduction followed by an oxidation. This two-step transformation starts from a carboxylic acid. For instance, a similar compound, 3-bromo-2-nitrobenzoic acid, is reduced to its corresponding benzyl (B1604629) alcohol using a borane tetrahydrofuran complex. google.com This alcohol intermediate is then oxidized to the final aldehyde. google.com While this specific example uses a bromine analogue, the principle is directly applicable to the synthesis of this compound from 3-chloro-2-nitrobenzoic acid. A common oxidant for this second step is manganese dioxide, often used under reflux conditions in a solvent like dichloromethane or 1,2-dichloroethane. google.com

The nitro group itself is subject to various reduction transformations, though these are typically employed to create subsequent products rather than the aldehyde itself. For example, the reduction of 2-nitrobenzaldehydes to 2-aminobenzaldehydes can be accomplished using iron (Fe) in acetic acid (AcOH). nih.gov Other common reagents for reducing aromatic nitro groups, which must be considered in multi-step syntheses to avoid unwanted side reactions, include stannous chloride (SnCl₂), Raney Nickel, and zinc. commonorganicchemistry.comacsgcipr.orgorgsyn.org The choice of reducing agent is critical, as some, like palladium on carbon (Pd/C), can also cause dehalogenation, while others, like Raney Nickel, are often preferred when a halogen substituent needs to be preserved. commonorganicchemistry.com

Table 1: Key Functional Group Transformations for Aldehyde Synthesis

| Starting Material | Reagent(s) | Transformation | Product | Reported Yield | Citation |

|---|---|---|---|---|---|

| 3-Chloro-2-nitrobenzyl alcohol | Pyridinium chlorochromate (PCC), molecular sieves | Oxidation | This compound | 94% | echemi.com |

| 3-Bromo-2-nitrobenzyl alcohol | Manganese dioxide (MnO₂) | Oxidation | 3-Bromo-2-nitrobenzaldehyde (B145937) | 65-68% | google.com |

| 3-Bromo-2-nitrobenzoic acid | Borane tetrahydrofuran | Reduction | 3-Bromo-2-nitrobenzyl alcohol | 83% | google.com |

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, aiming to enhance reaction control, safety, and efficiency.

Continuous Flow Chemistry Techniques in Synthesis

Continuous flow chemistry presents significant advantages for reactions that are highly exothermic and selectivity-sensitive, such as nitration. beilstein-journals.org The synthesis of nitroaromatics is well-suited to flow reactors, which offer superior heat and mass transfer, allowing for safer operating conditions at higher temperatures and concentrations than traditional batch processes. beilstein-journals.orgresearchgate.net

For example, the nitration of benzaldehyde (B42025) to produce isomers like 2-nitrobenzaldehyde (B1664092) and 3-nitrobenzaldehyde (B41214) has been successfully performed in a continuous flow microreactor. researchgate.net This approach provides inherent safety and allows for precise control over reaction conditions to influence product distribution. researchgate.net Similarly, the nitration of other aromatic compounds has been optimized in flow systems by adjusting parameters like residence time and temperature, sometimes reducing reaction times from hours to minutes. rsc.orgacs.org The use of catalytic static mixers coated with palladium or nickel within flow reactors has also been demonstrated for the continuous hydrogenation of various functional groups, including the reduction of nitro compounds like 2-chloro-nitrobenzene. acs.org This technology could be applied to subsequent transformations of this compound in a multi-step flow synthesis.

Asymmetric Synthesis Applications

This compound and its isomers are valuable building blocks in asymmetric synthesis, primarily for the creation of chiral ligands or as substrates in stereoselective reactions. Chiral Schiff base ligands have been prepared by reacting nitrobenzaldehydes with chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane. researchgate.net These ligands can then be complexed with metals like copper to catalyze asymmetric reactions, including cyclopropanation. researchgate.net

However, the strong electron-withdrawing nature of the nitro group can present challenges. In a palladium-catalyzed asymmetric [3+2] cycloaddition, electron-rich benzaldehydes provided good to excellent enantioselectivities, but p-nitrobenzaldehyde yielded a product with only 36% enantiomeric excess (ee). nih.gov This highlights how the electronic properties of the substrate can dramatically affect the efficiency and selectivity of an asymmetric catalyst system. researchgate.netnih.gov Despite these challenges, related compounds like 2-chloro-5-nitrobenzaldehyde (B167295) have been used successfully in the asymmetric synthesis of complex molecules like chiral piperidines. beilstein-journals.org

Table 2: Examples of Nitrobenzaldehydes in Asymmetric Synthesis

| Nitrobenzaldehyde Derivative | Reaction Type | Chiral Source | Key Finding | Citation |

|---|---|---|---|---|

| o-, m-, p-Nitrobenzaldehydes | Asymmetric Cyclopropanation | Schiff base ligand with (1R,2R)-(-)-1,2-diaminocyclohexane | Used to prepare chiral ligands for catalysis, though observed enantioselectivities were modest. | researchgate.net |

| p-Nitrobenzaldehyde | Asymmetric [3+2] Cycloaddition | Chiral phosphoramidite (B1245037) ligand with Palladium | Resulted in low enantioselectivity (36% ee), showing the challenge posed by the nitro group. | nih.gov |

| 2-Chloro-5-nitrobenzaldehyde | Asymmetric Piperidine Synthesis | Intramolecular aza-Michael "type" cyclisation | Successfully used as a substrate in a multi-step asymmetric synthesis. | beilstein-journals.org |

Enzyme Catalysis in Synthetic Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes, particularly laccases and hydrolases, can be employed in the synthesis of benzaldehydes. Research has shown that laccase purified from the fungal strain Pleurotus ostreatus can directly oxidize substituted toluenes, such as 3-nitrotoluene (B166867) and 3-chlorotoluene, to their corresponding benzaldehydes in high yields. researchgate.net These enzymatic reactions are advantageous as they can often be performed at room temperature and may not require mediator molecules. researchgate.net Other laccases, such as one from Abortiporus biennis, have also been used for similar transformations but require a mediator like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS). researchgate.netchemicalbook.com This enzymatic approach represents a direct and green route to the precursors of this compound.

Photochemical Technology in Synthesis

Photochemical methods provide unique reaction pathways activated by light. Nitroaromatic compounds are known to be photoactive and can undergo various transformations upon irradiation. researchgate.netacs.org A notable application is the catalyst-free photochemical flow process that converts derivatives of 2-nitrobenzaldehyde into benzyne (B1209423) precursors. researchgate.net This process involves the photoexcitation of a nitroarene, leading to a rearrangement that can be harnessed for further synthesis. researchgate.net Another example involves the photochemical [3+2] cycloaddition of imines derived from nitrobenzaldehydes to form functionalized cyclopentanes, offering a metal-free route to these structures. chemrxiv.org These technologies showcase the potential for using light to drive the synthesis and functionalization of molecules related to this compound under mild conditions.

Ultra-low Temperature and High Temperature Reaction Conditions

The synthesis of this compound and related compounds often requires careful temperature control. Ultra-low temperatures are typically used to control highly exothermic reactions and improve selectivity. For instance, in the nitration of m-chlorobenzaldehyde to form a precursor, the substrate is added to the nitrating acid mixture at temperatures of 5°C or less to manage the reaction rate and prevent side product formation. prepchem.com

Conversely, high temperatures are often necessary to drive reactions to completion, especially for steps like oxidation or to overcome activation energy barriers. The oxidation of a benzyl alcohol to an aldehyde using manganese dioxide is frequently carried out at the reflux temperature of the solvent, such as dichloromethane. google.com In continuous flow systems, temperatures as high as 150°C have been explored to accelerate reactions involving nitrobenzaldehyde derivatives, a feat made possible by the enhanced heat dissipation of flow reactors. rsc.org However, it is important to note that this compound can be sensitive to heat and may decompose at high temperatures, necessitating careful consideration of the thermal stability of the target compound when designing high-temperature processes. chemshuttle.com

Anhydrous and Anaerobic Reaction Considerations

In the synthesis of complex aromatic compounds like this compound, the exclusion of water and oxygen is often critical. Anhydrous (water-free) and anaerobic (oxygen-free) conditions are typically necessary when employing moisture- or air-sensitive reagents, such as organometallics or strong bases.

For instance, in multi-step syntheses that might involve the formation of an organolithium species, such as the reaction of 3-bromopyridine (B30812) with n-butyllithium at low temperatures (-70 to -80°C) to create an intermediate for reaction with an aldehyde like o-nitrobenzaldehyde, the entire process must be conducted under an inert nitrogen atmosphere using dry solvents. cdnsciencepub.com The presence of water would quench the organolithium reagent, while oxygen could lead to unwanted side-products through oxidation. cdnsciencepub.com While this specific example leads to a different final product, the principles are directly applicable to syntheses involving similarly sensitive reagents for creating the this compound scaffold.

Hydrogenation and Carbonylation Strategies

Hydrogenation is a key process in organic synthesis, typically involving the addition of hydrogen (H₂) across double bonds or to functional groups, often in the presence of a metal catalyst. In the context of synthesizing substituted nitroaromatics, hydrogenation is frequently used to reduce a nitro group. However, for the synthesis of this compound, hydrogenation can be part of a multi-step sequence. For example, a precursor molecule could undergo a selective hydrogenation of a different functional group while leaving the nitro group intact. Palladium on carbon (Pd/C) is a common catalyst for such transformations. rsc.org The selective hydrogenation of nitroarenes to the corresponding anilines is a well-established reaction, with catalysts like γ-Fe₂O₃/LRC-700 showing high conversion and selectivity under specific temperature and pressure conditions (e.g., 120°C and 35 bar H₂). acs.org This highlights the potential for selective reductions in complex molecules.

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule, a direct route to forming the aldehyde functionality. sioc.ac.cn These reactions often use carbon monoxide (CO) or a CO surrogate in the presence of a transition-metal catalyst. sioc.ac.cn A three-component strategy involving the carbonylation of aldehydes and amines can produce α-hydroxyamides, demonstrating a modern approach to forming carbonyl-containing structures. sioc.ac.cn Applying such a strategy to a suitable 3-chloro-2-nitro-substituted aromatic precursor could theoretically provide a pathway to this compound.

Diazotization Reactions in Intermediate Formation

Diazotization reactions are a cornerstone of aromatic chemistry for converting primary aromatic amines into highly versatile diazonium salts (Ar-N₂⁺). organic-chemistry.orgmasterorganicchemistry.com These intermediates can then be transformed into a wide array of functional groups. masterorganicchemistry.com The process begins with treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. organic-chemistry.orgmasterorganicchemistry.com

A synthetic route to this compound could start with an appropriately substituted aniline. For example, diazotization of an aminobenzoylpyridine followed by a copper-catalyzed decomposition (a Gattermann or Sandmeyer-type reaction) can be used to form new cyclic structures. cdnsciencepub.com The Sandmeyer reaction, specifically, uses copper(I) salts (e.g., CuCl, CuBr) to replace the diazonium group with a halide. Therefore, a plausible route could involve starting with 2-amino-3-chlorotoluene, converting the amine to a diazonium salt, and then introducing the nitro group. Subsequent oxidation of the methyl group would yield the final aldehyde. The stability of the diazonium salt is a key factor; they are often prepared at low temperatures (0-5 °C) to prevent premature decomposition. cdnsciencepub.comresearchgate.net

Optimization Strategies for Synthetic Yield and Purity

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. For this compound, this involves careful control of reaction parameters such as temperature, the choice of solvent, and the strategic use of catalysts.

Temperature Control in Reaction Optimization

Temperature is a critical variable that can dictate the rate, selectivity, and outcome of a chemical reaction. In the synthesis of substituted nitrobenzaldehydes, precise temperature control is essential.

For example, in nitration reactions, which are typically highly exothermic, maintaining a low temperature (e.g., 0-10°C) is crucial to prevent over-nitration and the formation of unwanted byproducts. google.com Similarly, in diazotization reactions, temperatures are kept low (around 0-5°C) to ensure the stability of the diazonium salt intermediate. cdnsciencepub.com Conversely, some steps, like the hydrolysis of intermediates, may require elevated temperatures (e.g., reflux) to proceed at a reasonable rate. google.com The optimization table below, derived from a study on the selective hydrogenation of a related nitroarene, demonstrates the profound impact of temperature on reaction conversion.

| Entry | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 1 | 30 | 5 | - |

| 2 | 60 | 40 | - |

| 3 | 90 | 70 | - |

| 4 | 120 | 99 | 99 |

Data adapted from a study on the hydrogenation of 4-nitrochlorobenzene, illustrating the principle of temperature optimization. acs.org

Solvent Selection and Its Impact on Side Reactions

The choice of solvent can significantly influence reaction outcomes by affecting reactant solubility, reaction rates, and even the reaction pathway itself. weebly.com In the synthesis of this compound, selecting an appropriate solvent is key to minimizing side reactions.

For example, in a catalytic olefination reaction to prepare a trifluoromethylated ortho-nitrostyrene (an intermediate in a multi-step synthesis), ethylene (B1197577) glycol was found to be the solvent of choice over the more traditionally used ethanol, leading to better yields. nih.gov In other cases, polar aprotic solvents like DMSO or DMF might be used to dissolve reactants and facilitate certain reaction mechanisms. acs.org However, these solvents can sometimes participate in or promote side reactions. The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and allow for easy product isolation. A study on an aza-Prins reaction showed that acetonitrile (B52724) was the best solvent, allowing the reaction to complete in just one hour with a 96% yield. acs.org

Catalyst Utilization for Regioselectivity and Yield Enhancement

Catalysts are employed to increase the rate of a reaction and can provide remarkable control over selectivity, including regioselectivity—the preferential formation of one constitutional isomer over another. This is particularly important when synthesizing a specific isomer like this compound.

In nitration reactions, the use of certain metal salt catalysts can direct the incoming nitro group to a specific position on the aromatic ring. semanticscholar.orgscirp.org For example, ultrasonically assisted nitration in the presence of specific catalysts has been shown to afford good yields of products with high regioselectivity. semanticscholar.org Similarly, in hydrogenation reactions, the choice of catalyst (e.g., Pd/C, Raney Ni, Pt-Ru/Fe₃O₄/C) can determine whether a reaction is selective for a particular functional group, preventing unwanted reduction of other parts of the molecule, such as the chloro-substituent. rsc.orgacs.orgresearchgate.net The table below shows how different catalysts can be employed for various transformations relevant to the synthesis of complex molecules.

| Reaction Type | Catalyst Example | Purpose | Reference |

|---|---|---|---|

| Hydrogenation | γ-Fe₂O₃/LRC-700 | Selective reduction of nitro group | acs.org |

| Olefination | CuCl | Formation of C=C bond | nih.gov |

| Nitration | Ammonium molybdate | Regioselective nitration | scirp.org |

| Aza-Prins Cyclization | HCl (acid catalyst) | Formation of N-heterocycles | acs.org |

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a range of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions of the Aldehyde Group

The aldehyde functional group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For instance, pyridinium chlorochromate (PCC) in dichloromethane (DCM) can be used to oxidize the corresponding alcohol, 3-chloro-2-nitrobenzyl alcohol, to this compound with a high yield of 94%. echemi.com While this specific example illustrates the formation of the aldehyde, the reverse reaction, the oxidation of the aldehyde to a carboxylic acid, can be accomplished with stronger oxidizing agents like potassium permanganate.

Reduction Reactions to Alcohol and Other Derivatives

The aldehyde group can be readily reduced to a primary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). oxinst.comoxinst.com This reaction selectively reduces the aldehyde to a hydroxyl group (-CH₂OH), leaving the nitro group intact under controlled conditions. oxinst.comoxinst.com The reduction of the aldehyde to an alcohol significantly alters the electronic properties of the benzene (B151609) ring. oxinst.com

| Reagent | Product | Reference |

| Sodium Borohydride (NaBH₄) | 3-Chloro-2-nitrobenzyl alcohol | oxinst.com, oxinst.com |

Condensation and Addition Reactions

The aldehyde functionality of this compound makes it a suitable substrate for condensation reactions. chemshuttle.comangenechemical.com These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. A notable example is the formation of Schiff bases through reaction with primary amines. chemshuttle.comwiserpub.com The aldehyde can also participate in Claisen-Schmidt condensation reactions. researchgate.net

Furthermore, the aldehyde group is susceptible to addition reactions. For instance, it can react with amines and ketones in the presence of a catalytic amount of hydrochloric acid in a Mannich reaction to form Mannich bases. sioc-journal.cn

Nucleophilic Addition Pathways

The carbonyl carbon of the aldehyde group is electrophilic and thus a target for nucleophiles. The presence of the electron-withdrawing nitro group on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. wiserpub.comdoubtnut.com This increased reactivity is a key feature of its chemistry, allowing for a variety of nucleophilic addition reactions. angenechemical.comwiserpub.com These reactions are fundamental to the construction of more complex molecular architectures.

Reactions Involving the Nitro Group

The nitro group is another key reactive site in this compound, primarily undergoing reduction.

Reduction of the Nitro Group to Amine Functionality

The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents. This transformation is a crucial step in the synthesis of many pharmaceutical and heterocyclic compounds. nih.gov A variety of reagents have been developed for this purpose, offering different levels of selectivity and efficiency.

Recent research has highlighted metal-free reduction methods. One such method employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the reducing agent in a methanol (B129727)/water solvent system with sodium hydroxide (B78521) as a base, achieving rapid reduction at 50°C. doi.org Another approach utilizes sodium borohydride in the presence of bis-thiourea complexes of divalent transition metals under solvent-free conditions. jcsp.org.pk Biocatalytic methods, using enzymes like hydrogenase on a carbon support, also offer a green and highly selective route for the reduction of nitroarenes. nih.gov

It is important to note that some reducing systems can reduce both the nitro and aldehyde groups simultaneously. For example, the use of sodium borohydride with bis-thiourea complexes can lead to the formation of the corresponding amino alcohol. jcsp.org.pk

Reactions Involving the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is a key site for various chemical transformations. Its reactivity is significantly influenced by the presence of the adjacent electron-withdrawing nitro group and the aldehyde functionality.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this reaction, a nucleophile replaces a leaving group, in this case, the chloride, on the aromatic ring. The reaction generally proceeds through an addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. masterorganicchemistry.comlibretexts.org

The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), ortho or para to the leaving group is essential to activate the ring for nucleophilic attack. libretexts.org These groups delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and facilitating the reaction. In this compound, the nitro group is positioned ortho to the chlorine atom, which strongly activates the chloro substituent towards nucleophilic displacement. The aldehyde group, also being electron-withdrawing, further enhances the electrophilicity of the aromatic ring.

Common nucleophiles that can displace the chloro group include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) would yield 3-methoxy-2-nitrobenzaldehyde. The rate of reaction in SNAr reactions is also dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive and iodide the least (F > Cl > Br > I). masterorganicchemistry.com

A specific example of a nucleophilic aromatic substitution is the reaction of o-chloro or p-chlorobenzaldehyde with a nitrite salt, such as sodium nitrite, in the presence of a copper catalyst to produce the corresponding nitrobenzaldehyde. google.com This type of direct substitution of a chloro group with a nitro group highlights the utility of SNAr reactions in modifying aromatic systems.

The chloro group of this compound can also participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include the Suzuki-Miyaura, Negishi, and Stille couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. thermofisher.com For this compound, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl compound.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. thermofisher.com

Stille Coupling: This reaction utilizes organostannanes as the coupling partners with organic halides, catalyzed by palladium complexes. thermofisher.com

These coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. thermofisher.com The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. The presence of the nitro and aldehyde groups on the this compound substrate can influence the reaction conditions required for successful coupling.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction on a substituted benzene ring is governed by the directing effects of the existing substituents.

The substituents already present on the benzene ring determine the position of the incoming electrophile. These substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups are typically ortho- and para-directing. organicchemistrytutor.com

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive. These groups are generally meta-directing, with the exception of halogens which are deactivating but ortho-, para-directing. organicchemistrytutor.comwou.edu

In the case of this compound, we have three substituents to consider:

Chloro group (-Cl): This is a deactivating but ortho-, para-directing group. wou.edupreprints.org The deactivation is due to its inductive electron-withdrawing effect, while the ortho-, para-directing nature arises from the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

Nitro group (-NO2): This is a strongly deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects. wou.edupreprints.org

Aldehyde group (-CHO): This is a deactivating and meta-directing group due to its electron-withdrawing nature. gauthmath.com

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In this compound, the powerful meta-directing influence of the nitro and aldehyde groups, combined with the ortho-, para-directing effect of the chloro group, will determine the position of further substitution. The nitro group at position 2 directs incoming electrophiles to positions 4 and 6 (meta). The chloro group at position 3 directs to positions 1 (already substituted), 5 (para), and a blocked ortho position. The aldehyde group at position 1 directs to position 5 (meta). Therefore, the most likely position for an electrophilic attack would be position 5, as it is para to the chloro group and meta to both the nitro and aldehyde groups.

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, owing to the reactive nature of its functional groups which can participate in intramolecular cyclization reactions.

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. One common method for their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. rsc.orgorganic-chemistry.org

Alternatively, isoxazoles can be formed through the cyclization of intermediates derived from ortho-substituted nitroarenes. For instance, reductive cyclization of 2-nitrobenzaldehyde derivatives can lead to the formation of 2,1-benzisoxazoles. clockss.org A study demonstrated that the reaction of 2-nitrobenzaldehyde with allyl bromide and zinc dust in methanol at room temperature resulted in a high yield of 2,1-benzisoxazole. clockss.org This method was also effective for chlorinated 2-nitrobenzaldehydes, which smoothly transformed into the corresponding chlorinated 2,1-benzisoxazoles without dechlorination. clockss.org

Another approach involves the reaction of aldehydes with primary nitro compounds. researchgate.net The reaction of an aldehyde with two equivalents of a primary nitro compound can lead to the formation of an isoxazole (B147169) ring. researchgate.net

The synthesis of isoxazoles can also be achieved through the reaction of aldoximes with alkenes in the presence of an oxidizing agent, which generates a nitrile oxide in situ for a subsequent 1,3-dipolar cycloaddition. rsc.org

While specific examples detailing the direct conversion of this compound to an isoxazole were not prevalent in the initial search, the existing methodologies for isoxazole synthesis from related nitro- and chloro-substituted benzaldehydes suggest that it is a feasible transformation. For example, the reductive cyclization method using zinc and allyl bromide would likely be applicable. clockss.org

Mechanisms of Ring Closure Reactions

The unique arrangement of a nitro group ortho to an aldehyde function in this compound provides a versatile platform for a variety of intramolecular cyclization reactions. The proximity of the electron-withdrawing nitro group and the electrophilic aldehyde group is key to the formation of various heterocyclic systems. The mechanisms of these ring closures are typically initiated by the transformation of the nitro group into a nucleophilic species, which then attacks the carbonyl carbon.

Reductive Cyclization

A predominant mechanism for ring closure is reductive cyclization, where the nitro group is converted into a more nucleophilic form, such as a nitroso, hydroxylamino, or amino group. This transformation is commonly achieved using reducing agents like iron in acetic acid, zinc dust, or stannous chloride. clockss.orgrsc.orgacs.org

The general pathway proceeds as follows:

Reduction of the Nitro Group: The process begins with the reduction of the ortho-nitro group. Depending on the reducing agent and reaction conditions, this can lead to a nitroso, hydroxylamino, or fully reduced amino group.

Intramolecular Nucleophilic Attack: The newly formed nucleophilic nitrogen species attacks the electrophilic carbon of the adjacent aldehyde group.

Cyclization and Dehydration: This intramolecular attack results in the formation of a cyclic intermediate. Subsequent elimination of a water molecule (dehydration) leads to aromatization and the formation of a stable heterocyclic ring.

For instance, the reaction of 2-nitrobenzaldehydes with 1,3-dicarbonyl compounds mediated by iron in acetic acid proceeds through a reductive cyclization mechanism to form acridinone (B8587238) and quinoline (B57606) derivatives. rsc.org An intermediate is formed, which then undergoes cyclization and aromatization. rsc.org Similarly, using zinc dust and allyl bromide in methanol can facilitate the reductive cyclization of 2-nitrobenzaldehyde derivatives to yield 2,1-benzisoxazoles (anthranils). clockss.org Mechanistic studies suggest the involvement of electron transfer processes through radical anion species in these reactions. clockss.org

Synthesis of Indoles

A specific application of ring closure is the synthesis of 2-CF3-indoles. The mechanism involves multiple steps:

Olefination: this compound undergoes a catalytic olefination reaction, for example, with CF3CCl3, to produce a trifluoromethylated ortho-nitrostyrene derivative. nih.govmdpi.com

Enamine Formation: The resulting styrene (B11656) derivative reacts with an amine, such as pyrrolidine, to form an α-CF3-β-(2-nitroaryl) enamine. nih.govmdpi.com

Reductive Cyclization: A one-pot reduction of the nitro group, typically using an Fe-AcOH-H2O system, initiates an intramolecular cyclization to furnish the 2-CF3-indole product. nih.govmdpi.com

Synthesis of Cinnolines

Transition-metal-free intramolecular redox cyclization offers a pathway to cinnoline (B1195905) derivatives. A proposed mechanism involves several key steps: rsc.org

Intermediate Formation: An intermediate such as 2-nitrosobenzaldehyde is generated in situ. rsc.org

Condensation: This intermediate condenses with a reagent like benzylamine. rsc.org

Isomerization and Cyclization: The product of the condensation undergoes azo-isomerization to form a hydrazone, which then undergoes intramolecular cyclization. rsc.org

Aromatization: The final step is an aromatization reaction, involving the elimination of water, to yield the stable cinnoline ring system. rsc.org

Synthesis of 2,1-Benzisoxazoles (Anthranils)

The formation of 2,1-benzisoxazole derivatives from 2-nitrobenzaldehydes can be achieved under mild reductive conditions. clockss.org

Reagents: A common system for this transformation is the use of zinc dust and allyl bromide in methanol. clockss.org

Mechanism: The reaction proceeds via reductive cyclization. It is postulated that the nitro group is first reduced to a nitroso functionality. This is followed by an intramolecular attack of the nitroso-oxygen onto the aldehyde-carbon. Inhibition experiments suggest that electron transfer processes involving radical anion species are crucial to the mechanism. clockss.org This method is effective even for chlorinated 2-nitrobenzaldehydes, which are smoothly converted to the corresponding chlorinated 2,1-benzisoxazoles without dechlorination. clockss.org

Table 1: Summary of Ring Closure Reaction Mechanisms for 2-Nitrobenzaldehydes

| Resulting Heterocycle | Key Reagents | General Mechanism | Reference |

|---|---|---|---|

| Quinolines / Acridinones | Fe / Acetic Acid, 1,3-Diketones | Initial reduction of the nitro group, followed by condensation with the diketone, intramolecular cyclization, and aromatization. | rsc.org |

| 2-CF3-Indoles | 1. CF3CCl3 2. Pyrrolidine 3. Fe-AcOH-H2O | Olefination to a nitrostyrene, formation of an enamine, and subsequent reductive cyclization of the nitro group. | nih.govmdpi.com |

| Cinnolines | Benzylamine, CsOH·H₂O | In-situ formation of 2-nitrosobenzaldehyde, condensation, azo isomerization to a hydrazone, intramolecular cyclization, and aromatization. | rsc.org |

| 2,1-Benzisoxazoles (Anthranils) | Zn / Allyl bromide in MeOH | Reductive cyclization involving electron transfer to form a radical anion, leading to the cyclized product. | clockss.org |

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. lookchem.comangenechemical.comchemicalbook.com Its structural features are incorporated into the backbone of numerous biologically active molecules. angenechemical.com

This benzaldehyde derivative is utilized as a pharmaceutical intermediate for the creation of small molecule active inhibitors. chemicalbook.com For instance, it is a precursor in the synthesis of quinoline-derived small molecule inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT). The synthesis can involve an amination of the C2-chloro group and a reduction of the C3-nitro group to form a diamino precursor. google.com Additionally, it has been used in the development of 7-chloro-2-phenylquinazoline, which acts as an inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-IR) enzyme. mdpi.com

The compound is instrumental in the synthesis of various biologically active compounds. angenechemical.com Its derivatives have been explored for their potential as antimicrobial agents. chemshuttle.com For example, it can be used to synthesize quinazolinone derivatives that exhibit antibacterial properties. rdd.edu.iq Furthermore, it is a building block for other heterocyclic compounds with diverse biological activities, such as benzimidazoles. angenechemical.com The aldehyde functional group facilitates condensation reactions to form Schiff bases, which have been investigated for their potential in developing new therapeutic agents. chemshuttle.comwiserpub.com

As a versatile building block, this compound is employed in the construction of complex organic molecules. angenechemical.com Its unique structural properties and reactivity, including susceptibility to nucleophilic substitution, reduction, and condensation reactions, enable the synthesis of a wide array of derivatives with different functional groups. angenechemical.com This makes it a valuable component in creating aromatic compounds for the pharmaceutical industry. lookchem.com

Intermediate in Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. lookchem.comangenechemical.com It is utilized in the synthesis of various agrochemical products designed for crop protection and pest control. lookchem.com For instance, the related compound 5-Chloro-2-nitrobenzaldehyde is a key intermediate in the production of Ethychlozate, an agrochemical compound. innospk.com

Precursor to Other Substituted Benzaldehyde Derivatives

This compound can serve as a starting material for the synthesis of other substituted benzaldehyde derivatives. chemicalbook.com For example, it can be converted to the corresponding fluoro-nitrobenzaldehyde through a reaction with an alkali metal fluoride in a polar aprotic solvent. google.com This process allows for the introduction of a fluorine atom, which is a common substituent in many bioactive molecules.

Role in Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry, serving as a precursor for the synthesis of various heterocyclic systems. chemshuttle.com It is particularly useful in the synthesis of quinazolines and their derivatives, which are a class of heterocyclic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govfrontiersin.org The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-nitrobenzaldehydes with amides or through metal-catalyzed cyclization reactions. mdpi.comfrontiersin.org Furthermore, it is a precursor for the synthesis of 1,4-benzodiazepines, another important class of heterocyclic compounds with significant therapeutic applications. scielo.brresearchgate.net

Synthesis of Benzoxazole (B165842) Derivatives

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, including benzoxazole derivatives. Benzoxazoles are significant structural motifs in medicinal chemistry, known for a wide range of pharmacological activities. ijpbs.com The synthesis of benzoxazole derivatives from this compound typically proceeds via a condensation reaction with o-aminophenols. ijpbs.comnih.gov

The general mechanism involves the reaction of the aldehyde group on this compound with the amino group of an o-aminophenol, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring. The reaction is often catalyzed by Brønsted or Lewis acids and may be carried out under various conditions, including the use of ionic liquids or microwave assistance to improve yields and reduce reaction times. nih.gov The presence of the chloro and nitro substituents on the resulting benzoxazole scaffold, originating from the aldehyde precursor, provides further sites for chemical modification to develop libraries of new compounds. chemshuttle.comwjpsonline.com

A related reaction involves the use of this compound with hydroxylamine (B1172632) hydrochloride to form benzisoxazole structures, which are also important in medicinal chemistry. This specific reaction leads to the formation of the isoxazole ring through cyclization.

General Reagent in Organic Synthesis

This compound is a versatile building block and intermediate in the field of organic synthesis. angenechemical.comlookchem.com Its utility stems from the presence of three distinct reactive sites: the aldehyde, the chlorine atom, and the nitro group. This trifunctional nature allows for a wide array of chemical transformations, making it a key starting material for the synthesis of complex molecules. chemshuttle.com

The compound is widely employed in the production of pharmaceuticals, dyes, and agrochemicals. angenechemical.comlookchem.com In medicinal chemistry, derivatives of this compound are explored for developing new therapeutic agents. chemshuttle.comchemicalbook.com In the dye and pigment industry, it serves as a precursor for various colorants. lookchem.com The aldehyde functionality, in particular, allows for standard transformations such as condensation reactions to form Schiff bases, which have applications in materials science and sensor development. chemshuttle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22233-52-9 chemshuttle.comchemicalbook.com |

| Molecular Formula | C₇H₄ClNO₃ chemicalbook.comnih.gov |

| Molecular Weight | 185.56 g/mol chemicalbook.com |

| Appearance | Crystalline Solid chemshuttle.com |

| Melting Point | 55-60°C chemshuttle.com |

| Solubility | Low in water; soluble in methylene (B1212753) chloride and acetone. chemshuttle.com |

Introduction of Chlorine and Nitro Moieties into Target Molecules

The structure of this compound makes it an effective reagent for introducing both a chlorine atom and a nitro group onto a target molecule in a single step. chemshuttle.com These two functional groups are highly valuable in synthetic chemistry due to the distinct electronic properties they impart and their capacity for further chemical conversion.

The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and other functional groups. It can also be readily reduced to an amino group, providing a pathway to a new class of derivatives. The chlorine atom, a halogen, can participate in various reactions, including nucleophilic aromatic substitution, where it is replaced by other functional groups like amines or thiols. It is also a key participant in metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

By incorporating this compound into a larger molecular framework, chemists can leverage the reactivity of both the chloro and nitro groups for subsequent synthetic steps. This makes the compound a strategic tool for building molecular complexity and accessing diverse chemical structures. chemshuttle.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzoxazole |

| o-Aminophenol |

| Hydroxylamine hydrochloride |

| Benzisoxazole |

| Methylene chloride |

| Acetone |

| Amine |

Medicinal Chemistry and Biological Activity of Derivatives

Synthesis of Therapeutic Agents and Pharmacological Probes

3-Chloro-2-nitrobenzaldehyde is a key intermediate in the synthesis of small molecule inhibitors targeting cellular signaling pathways. chemicalbook.comchemicalbook.com The presence of the aldehyde, nitro, and chloro groups on the benzene (B151609) ring allows for a variety of chemical transformations to produce complex heterocyclic structures. A significant area of application is in the generation of compounds designed to interact with specific biological targets like enzymes and receptors.

A notable application of this compound is in the synthesis of thioflavone derivatives designed as specific enzyme inhibitors. nih.govresearchgate.net One key pathway targeted is the ERK-MAP kinase (Extracellular signal-regulated kinase-mitogen-activated protein kinase) pathway, which is frequently overactive in various human cancers.

The synthesis process involves a multi-step approach:

Condensation: this compound is condensed with an α-[o-(p-methoxybenzylthio)benzoyl] sulfoxide. This reaction forms an α-sulfinyl enone intermediate. nih.govresearchgate.net

Cyclization: The intermediate is then treated with formic acid, which causes it to cyclize and subsequently undergo debenzylation, yielding a 3-(methylsulfinyl)thioflavanone. nih.govresearchgate.net

Elimination and Reduction: The thioflavanone is refluxed in benzene to induce the formation of a double bond and eliminate methanesulfenic acid, creating the core thioflavone structure. The final step involves the reduction of the nitro group (originating from the initial benzaldehyde) to an amino group using tin in tetrafluoroboric acid. nih.govresearchgate.net

This synthetic route directly utilizes the functionality of this compound to produce 2'-(amino-substituted)thioflavones, which have been evaluated for their ability to inhibit the ERK-MAP kinase enzyme cascade. nih.govresearchgate.net

The derivatives synthesized from this compound also function as modulators of signaling receptors, particularly within the context of kinase pathways. The ERK-MAP kinase pathway is a critical signaling cascade that relays extracellular signals to intracellular targets, effectively making the kinases in the pathway signal receptors. The thioflavone derivatives synthesized from this starting material have been shown to modulate this pathway by inhibiting the activation of ERK. nih.govresearchgate.net

By targeting components of this cascade, these compounds interfere with the signal transduction that leads to cell proliferation. The 2'-(amino-substituted)thioflavones developed from this compound act as specific inhibitors, modulating the activity of this receptor-driven pathway and thereby affecting cellular processes like proliferation, a hallmark of cancer. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, particularly the thioflavone series, SAR studies have provided valuable insights into the chemical features required for potent biological activity.

Research into thioflavone derivatives has revealed that the nature and position of substituents on the phenyl ring (derived from the initial benzaldehyde) significantly influence their inhibitory effect on the ERK-MAP kinase pathway. nih.govresearchgate.net

Key findings from these SAR studies include:

The Amino Group: The presence of an amino group at the 2'-position of the thioflavone's phenyl ring is critical for inhibitory activity. researchgate.net

Substitution on the Phenyl Ring: The efficacy of the inhibitor is highly dependent on the substitution pattern on this ring. For instance, a methoxy group at the 3'-position, adjacent to the 2'-amino group, results in a particularly potent compound. nih.govresearchgate.net In contrast, moving the methoxy group to the 4' or 5' position leads to a significant decrease in activity.

Role of the Chlorine Atom: The derivative originating from this compound, which results in a 3'-chloro-2'-aminothioflavone, showed moderate inhibitory activity. However, its potency was less than that of the 3'-methoxy equivalent. researchgate.net

Comparison with Oxygen Analogs: The thioflavone scaffold (containing sulfur) generally confers more potent inhibitory activity compared to the corresponding flavone (oxygen-containing) analogs, such as the well-known inhibitor PD98059. nih.govresearchgate.net

These studies demonstrate that while the core thioflavone structure is important, the specific arrangement of substituents introduced via the starting benzaldehyde (B42025) derivative is a primary determinant of biological efficacy.

Case Studies of Biologically Active Derivatives

The practical application of the synthetic and SAR principles described above is best illustrated through specific case studies of biologically active compounds derived from this compound.

A significant case study involves the development of various 2'-aminothioflavones as specific inhibitors of the ERK-MAP kinase pathway. nih.gov In this research, a series of nitrobenzaldehydes, including this compound, were used to synthesize a library of thioflavone derivatives to probe their inhibitory potential.

The resulting compounds were tested for their ability to block the Raf-induced activation of the ERK-MAP kinase pathway in a cell-based assay. The study identified 2-(2'-amino-3'-methoxyphenyl)-4H-1-benzothiopyran-4-one as a highly potent inhibitor, showing greater efficacy than the reference oxygen-based compound, PD98059. nih.govresearchgate.net This compound also demonstrated selective and potent inhibition of proliferation in tumor cells where the ERK-MAP kinase pathway is constitutively activated. nih.gov

The derivative synthesized from this compound, 2-(2'-amino-3'-chlorophenyl)-4H-1-benzothiopyran-4-one, was also evaluated. While it was biologically active, its inhibitory potency was found to be less than the 3'-methoxy substituted analog, highlighting the subtle but critical impact of structural modifications on the molecule's efficacy. researchgate.net

Interactive Data Table: Inhibitory Effects of Thioflavone Derivatives

The table below summarizes the inhibitory activity of various 2'-aminothioflavone derivatives on the Raf-induced activation of the ERK-MAP kinase pathway. The IC₅₀ value represents the concentration of the compound required to inhibit the pathway's activation by 50%.

| Compound ID | R¹ (at 3'-position) | R² (at 4'-position) | R³ (at 5'-position) | IC₅₀ (µM) researchgate.net |

| 8a | H | H | H | >100 |

| 8b | OMe | H | H | 8 |

| 8c | Cl | H | H | 30 |

| 8d | H | OMe | H | >100 |

| 8e | H | H | OMe | >100 |

| PD98059 | (Reference Flavone) | (Reference Flavone) | (Reference Flavone) | 50 |

Insufficient Data to Generate Article on the Selective Inhibition of Tumor Cell Proliferation by this compound Derivatives

Despite a comprehensive search of available scientific literature, this report could not identify sufficient specific data to generate the requested article on the selective inhibition of tumor cell proliferation by derivatives of this compound. The user's instructions required detailed research findings and data tables focusing exclusively on this specific chemical compound and its derivatives.

The core requirement of the user's request was to populate a section on "Selective Inhibition of Tumor Cell Proliferation" with detailed findings and data tables, including crucial metrics like IC50 values for both cancerous and normal cell lines to demonstrate selectivity. The absence of such specific data in the public domain makes it impossible to construct the mandated article with the required scientific accuracy and depth.

One tangentially related study was found, which investigated a Schiff base derived from a structural isomer, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid. This compound did exhibit selective cytotoxicity against tongue squamous cell carcinoma fibroblasts over normal human gingival fibroblasts. However, this finding, while interesting, does not directly address the user's precise subject of derivatives of this compound.

Without dedicated research on the selective anticancer activity of this compound derivatives, any attempt to generate the requested article would fall short of the stipulated requirements for detailed, specific, and scientifically accurate content, and would not allow for the creation of the essential data tables. Therefore, the generation of the article as outlined in the user's instructions cannot be completed at this time.

常见问题

Q. What are the common synthetic routes for 3-Chloro-2-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves nitration of 3-chlorobenzaldehyde under controlled conditions. For example, nitration using a mixture of HNO₃ and H₂SO₄ at 0–5°C minimizes side reactions like over-nitration or oxidation. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) ensures intermediate isolation. Post-reaction, quenching in ice-water followed by extraction with dichloromethane and recrystallization from ethanol improves purity . Alternative routes, such as halogen-directed nitration, may require regioselectivity studies using computational tools (e.g., DFT) to predict substituent effects on nitro-group positioning .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time comparison against a reference standard is critical.

- NMR : H NMR should show characteristic aldehyde proton resonance at δ ~10.2 ppm, with aromatic protons split due to nitro and chloro substituents. C NMR confirms carbonyl (C=O) and nitro-group carbons .

- X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELX software .

Q. What are the key safety considerations when handling this compound in the lab?

- Methodological Answer :

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.

- Reactivity : Avoid contact with strong reducing agents (risk of exothermic nitro-group reduction).

- Waste disposal : Collect in halogenated waste containers; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do electronic effects of the chloro and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic attacks to specific positions. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base (K₂CO₃ vs. Cs₂CO₃) to enhance reactivity at the chloro-substituted position. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent effects in crystallization. For example:

- Perform variable-temperature XRD to identify phase transitions.

- Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational spectra (Gaussian 16, B3LYP/6-31G*).

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing crystal packing .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., aldol condensation vs. over-reduction)?

- Methodological Answer :

- Aldol Condensation : Use mild bases (e.g., pyrrolidine) in anhydrous THF to minimize hydrolysis of the aldehyde group.

- Reduction of Nitro Group : Employ selective reducing agents (e.g., Fe/HCl for nitro-to-amine conversion without affecting the chloro substituent). Monitor via in-situ FTIR to detect intermediate imine formation .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes). Validate with MIC assays against Gram-positive/negative strains .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity. Train models using partial least squares (PLS) regression on datasets from analogous nitroaromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。